molecular formula C17H39NO6Si2 B13744259 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- CAS No. 26868-19-9

2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-

Cat. No.: B13744259
CAS No.: 26868-19-9
M. Wt: 409.7 g/mol
InChI Key: JKIXQFFUDBSKMM-UHFFFAOYSA-N
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Description

Properties

CAS No.

26868-19-9

Molecular Formula

C17H39NO6Si2

Molecular Weight

409.7 g/mol

IUPAC Name

N,N-bis(triethoxysilylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C17H39NO6Si2/c1-8-15-18(16-25(19-9-2,20-10-3)21-11-4)17-26(22-12-5,23-13-6)24-14-7/h8H,1,9-17H2,2-7H3

InChI Key

JKIXQFFUDBSKMM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CN(CC=C)C[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- primarily involves nucleophilic substitution reactions where a primary amine reacts with triethoxysilyl-functionalized alkyl halides or epoxides. The goal is to attach triethoxysilylpropyl groups to the nitrogen atoms of the amine backbone.

Typical Synthetic Route

  • Starting Materials:

    • 3-Aminopropyltriethoxysilane (APTES, CAS 919-30-2)
    • 3-(Triethoxysilyl)propyl chloride or bromide
    • Base catalyst (e.g., triethylamine, potassium carbonate)
  • Reaction Conditions:

    • Solvent: Anhydrous toluene or tetrahydrofuran (THF) to prevent premature hydrolysis of triethoxysilyl groups.
    • Temperature: Ambient to reflux temperatures depending on solvent choice.
    • Atmosphere: Inert gas (argon or nitrogen) to avoid moisture and oxygen.
  • Mechanism:

    • The nucleophilic amine attacks the electrophilic carbon attached to the halide in the triethoxysilylpropyl halide.
    • This substitution forms the N-substituted amine with triethoxysilylpropyl groups.
    • The reaction is typically base-catalyzed to neutralize the released hydrogen halide.
  • Purification:

    • Removal of unreacted silanes and byproducts via column chromatography or vacuum distillation.
    • Purity verification through spectroscopic methods (Si NMR, H NMR).

Reaction Scheme

$$
\text{3-Aminopropyltriethoxysilane} + 2 \times \text{3-(Triethoxysilyl)propyl chloride} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-} + 2 \text{HCl}
$$

Key Notes on Preparation

  • Moisture Sensitivity: Triethoxysilyl groups are prone to hydrolysis; hence, strictly anhydrous conditions are essential.
  • Catalyst Choice: Bases like triethylamine or potassium carbonate improve yields by scavenging HCl.
  • Temperature Control: Elevated temperatures speed up the reaction but may increase side reactions.
  • Purity: >95% purity is achievable and confirmed by Si NMR showing intact triethoxysilyl groups and H NMR for amine substitution.

Characterization Techniques

Technique Purpose Key Observations
Silicon Nuclear Magnetic Resonance (Si NMR) Confirm triethoxysilyl groups and detect hydrolysis intermediates Signals corresponding to Si–O–C and silanol groups
Proton Nuclear Magnetic Resonance (H NMR) Verify amine substitution and detect residual amines Chemical shifts for –CH2–N and ethoxy protons
Fourier Transform Infrared Spectroscopy (FTIR) Identify functional groups Peaks at ~1080 cm⁻¹ (Si–O–C), ~3300 cm⁻¹ (N–H stretching)
Mass Spectrometry (ESI-TOF) Molecular weight confirmation and oligomer detection Molecular ion peak at ~630 g/mol

Research Findings on Preparation and Reactivity

Hydrolysis and Condensation Behavior

  • The triethoxysilyl groups hydrolyze in the presence of moisture to form silanol groups (Si–OH), which then condense to form siloxane (Si–O–Si) networks.
  • Hydrolysis kinetics are pH-dependent:
    • Acidic pH (4–5) favors controlled hydrolysis and slower condensation.
    • Basic pH (>9) accelerates condensation, risking premature gelation.
  • Steric hindrance from bis(triethoxysilyl)propyl substituents slows hydrolysis compared to simpler analogs like APTES.

Application in Hybrid Nanocomposites

  • The compound is used to functionalize nanoparticles (SiO2, TiO2) via silane coupling.
  • Grafting density and surface coverage can be optimized by reaction time and temperature.
  • Thermal gravimetric analysis (TGA) indicates organic decomposition between 200–400°C, reflecting silane loading.
  • Mechanical testing of composites shows improved tensile strength at optimal silane loading, but excessive amounts can cause defects and reduce performance.

Computational and Experimental Studies

  • Molecular dynamics simulations predict strong hydrogen bonding between amine groups and polymer matrices, enhancing compatibility.
  • FTIR peak shifts validate these interactions.
  • Diffusion studies simulate gas permeability improvements in membranes modified with this silane, although experimental results vary due to pore size distribution effects.

Data Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Solvent Anhydrous toluene or THF Prevents hydrolysis of triethoxysilyl groups
Catalyst Triethylamine or K2CO3 Neutralizes HCl byproduct
Temperature 25–80°C Higher temperatures increase reaction rate
Atmosphere Argon or nitrogen Moisture and oxygen exclusion
Reaction Time 12–24 hours Ensures complete substitution
Purification Column chromatography, vacuum distillation Removes unreacted silanes and impurities
Characterization Si NMR, H NMR, FTIR, MS Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol derivatives, while reduction reactions can produce secondary or tertiary amines .

Scientific Research Applications

Surface Modification

One of the primary applications of 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- is in the modification of surfaces to enhance adhesion properties. This silane compound acts as a coupling agent between organic materials and inorganic substrates, improving the bonding strength in composites.

Case Study : A study demonstrated that applying this silane on glass fibers significantly improved the tensile strength of epoxy composites, enhancing their mechanical performance and durability .

Cosmetic Formulations

In cosmetic science, this compound is utilized for its ability to modify the surface properties of hair and skin products. It serves as a conditioning agent that provides improved texture and feel.

Data Table: Cosmetic Applications

Application TypeFunctionalityReference
Hair CareEnhances shine and manageability
Skin CareImproves hydration and texture
MakeupActs as a film former and stabilizer

Polymer Chemistry

The compound is also used in polymer chemistry for synthesizing novel polymeric materials with enhanced properties. Its ability to form cross-linked structures makes it valuable in creating hydrogels and other advanced materials.

Case Study : Research indicated that incorporating 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- into polymer matrices resulted in materials with increased thermal stability and mechanical strength compared to traditional polymers .

Biomedical Applications

In biomedical fields, this silane compound has been explored for drug delivery systems due to its biocompatibility and ability to form stable nanoparticles.

Data Table: Biomedical Applications

Application TypeFunctionalityReference
Drug DeliveryEnhances bioavailability of therapeutic agents
Tissue EngineeringSupports cell adhesion and proliferation

Mechanism of Action

The mechanism by which 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,N-bis[(triethoxysilyl)methyl]-2-propen-1-amine
  • CAS No.: 26868-19-9
  • Molecular Formula: C₁₇H₃₉NO₆Si₂
  • Structure : Features a central allylamine backbone substituted with two triethoxysilyl-methyl groups on the nitrogen atom.

Key Properties :

  • Functional Groups: Allylamine (reactive C=C bond) and triethoxysilyl groups (hydrolyzable to silanols).
  • Applications: Primarily used as a silane coupling agent in polymers, composites, and coatings due to its ability to form covalent bonds with inorganic surfaces via silanol groups .

Comparison with Structurally Similar Amines

Triallylamine (N,N-Di-2-propenyl-2-propen-1-amine)

  • CAS No.: 102-70-5
  • Formula : C₉H₁₅N
  • Structure : Three allyl groups attached to nitrogen.
  • Properties :
    • Reactivity : Highly reactive in radical polymerization due to multiple allyl groups.
    • Toxicity : Flammable and severely irritating at 75 ppm .
  • Applications : Used in organic synthesis and as a crosslinking agent in polymers.
  • Key Differences: Lacks silane functionality, limiting its use in inorganic-organic hybrid materials. Lower molecular weight (121.22 g/mol vs. 433.73 g/mol for the target compound).

Diallylamine (N,N-Di-2-propenylamine)

  • CAS No.: 124-02-7
  • Formula : C₆H₁₁N
  • Structure : Two allyl groups on nitrogen.
  • Properties: Physical State: Liquid with a boiling point of 112–114°C . Reactivity: Used as a monomer for polyelectrolytes and surfactants.
  • Applications : Intermediate in pharmaceutical and agrochemical synthesis.
  • Lower thermal stability compared to the target compound’s siloxane network-forming capability.

N-Methyl-N-(3-phenyl-2-propyn-1-yl)-2-propen-1-amine

  • CAS No.: 86386-72-3
  • Formula : C₁₃H₁₅N
  • Structure : Contains phenyl and propargyl substituents.
  • Properties :
    • Electronic Effects : Aromatic and alkyne groups introduce steric hindrance and conjugation.
  • Applications: Potential use in specialty organic syntheses (e.g., click chemistry).
  • Higher molecular weight (185.27 g/mol) but lacks crosslinking functionality .

N,N-Dimethyl-3-(triethylsilyl)-2-propen-1-amine

  • CAS No.: 62164-12-9
  • Formula : C₁₁H₂₅NSi
  • Structure : Triethylsilyl and dimethyl substituents.
  • Properties :
    • Hydrophobicity : Triethylsilyl group increases hydrophobicity but lacks reactive ethoxy groups.
  • Key Differences: Triethylsilyl group is non-hydrolyzable, unlike the target compound’s triethoxysilyl groups .

Comparative Analysis Table

Compound Name CAS No. Molecular Formula Key Functional Groups Reactivity/Applications Toxicity/Hazards
N,N-bis[(triethoxysilyl)methyl]-2-propen-1-amine 26868-19-9 C₁₇H₃₉NO₆Si₂ Allyl, triethoxysilyl Silane coupling, hybrid materials Data limited; handle as irritant
Triallylamine 102-70-5 C₉H₁₅N Three allyl groups Polymer crosslinking, organic synthesis Flammable, severe irritant
Diallylamine 124-02-7 C₆H₁₁N Two allyl groups Surfactants, polyelectrolytes Moderate irritation
N-Methyl-N-(3-phenyl-2-propyn-1-yl)-2-propen-1-amine 86386-72-3 C₁₃H₁₅N Phenyl, propargyl Click chemistry, pharmaceuticals Not reported
N,N-Dimethyl-3-(triethylsilyl)-2-propen-1-amine 62164-12-9 C₁₁H₂₅NSi Triethylsilyl, dimethyl Hydrophobic coatings Low hazard

Biological Activity

2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-, commonly referred to as a silane coupling agent, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that allows it to interact with biological systems, particularly in applications related to drug delivery and biocompatibility.

Chemical Structure and Properties

The chemical formula for 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- is C₁₃H₃₁N₃O₆Si₂. Its structure features two triethoxysilyl groups attached to a propenylamine backbone, which enhances its reactivity and potential for forming siloxane networks. This structural configuration not only contributes to its utility in material science but also influences its biological interactions.

Biological Activity Overview

Research has indicated that silane coupling agents like 2-Propen-1-amine can exhibit various biological activities, including:

  • Antimicrobial Properties : Some studies suggest that silanes can inhibit the growth of certain bacteria and fungi, making them candidates for antimicrobial applications in coatings and medical devices.
  • Cell Adhesion and Proliferation : The compound's ability to modify surfaces can enhance cell adhesion and proliferation, which is crucial for tissue engineering and regenerative medicine.
  • Drug Delivery Systems : Its silane functionality allows for the conjugation of therapeutic agents, potentially improving the efficacy of drug delivery systems.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial effects of silane compounds against various pathogenic microorganisms. Results showed that 2-Propen-1-amine derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use in antimicrobial coatings .
  • Cell Adhesion Studies :
    In vitro experiments demonstrated that surfaces treated with 2-Propen-1-amine enhanced the adhesion of fibroblast cells compared to untreated controls. This property is particularly advantageous in applications involving implants or scaffolds for tissue engineering .
  • Drug Delivery Applications :
    Research focused on the use of silane-modified nanoparticles for targeted drug delivery revealed that 2-Propen-1-amine could facilitate the attachment of therapeutic agents to nanoparticles, improving their stability and bioavailability in biological systems .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
Antimicrobial EffectsInhibits growth of S. aureus and E. coli
Cell AdhesionEnhanced adhesion of fibroblast cells
Drug Delivery EfficiencyImproved stability and bioavailability

Q & A

Q. What are the established synthetic routes for preparing 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-, and how do reaction conditions influence yield?

The synthesis typically involves copolymerization with divinylbenzene (DVB) and functional monomers. For example, N,N-bis(2-chloroethyl)-2-propen-1-amine is copolymerized with DVB to create mesoporous polymer supports. Key variables include monomer ratios, solvent selection (e.g., n-hexane), and reaction temperature. Optimizing the molar ratio of triethoxysilyl groups to DVB (e.g., 1:4) enhances crosslinking and pore structure, critical for catalytic applications .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., Si-O-C stretching at ~1100 cm⁻¹ and NH bending at ~1600 cm⁻¹) .
  • N₂ adsorption-desorption isotherms : Determines surface area and pore size distribution (e.g., H1 hysteresis loops indicate mesoporous structures) .
  • Transmission Electron Microscopy (TEM) : Reveals nanoparticle formation (e.g., Rh(0) nanoparticles in catalyst systems) .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms ligand coordination and oxidation states (e.g., Rh(I) vs. Rh(0)) .

Advanced Research Questions

Q. How does the ligand structure of N,N-bis[(triethoxysilyl)methyl]-2-propen-1-amine influence catalytic performance in hydrogenation reactions?

The triethoxysilyl groups enable covalent immobilization of metal complexes (e.g., Rh-diphenylphosphine) on porous supports. Stability depends on ligand-electron donation: electron-withdrawing substituents increase catalytic activity (e.g., 90% yield for m-nitrostyrene hydrogenation), while electron-donating groups reduce it. Catalyst deactivation occurs via ligand degradation or metal leaching, as observed in TEM studies .

Q. What methodologies are used to evaluate the compound’s role in polymer-supported catalyst design?

  • Co-monomer selection : Copolymerization with acrylamide derivatives improves stability compared to chloroethyl-based monomers due to stronger covalent bonding .
  • Leaching tests : ICP-MS analysis of reaction supernatants confirms <0.1 ppm Rh leaching after 7 cycles .
  • Chemoselectivity assays : Competitive hydrogenation of substituted styrenes (e.g., electron-deficient vs. electron-rich substrates) quantifies selectivity trends .

Q. How can discrepancies in reported catalyst stability be resolved?

Contradictions arise from differences in ligand coordination environments. For example:

  • N,N-bis(2-chloroethyl)-2-propen-1-amine -based catalysts show instability due to phosphine ligand degradation, leading to Rh(0) nanoparticle formation .
  • Acrylamide-based systems exhibit higher stability due to robust amide linkages. Resolution requires comparative XPS and TEM studies to track ligand integrity and metal speciation .

Q. What experimental designs are recommended for studying metal-ion coordination with derivatives of this compound?

  • Potentiometric titration : Measures binding constants for heavy metals (e.g., Cu²⁺, Cd²⁺) using tripodal pyrazole ligands derived from bis[(triethoxysilyl)methyl]amine .
  • Theoretical calculations : DFT studies predict thermodynamic properties (e.g., enthalpy, entropy) influenced by substituent effects on chelation efficiency .

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